![molecular formula C12H12ClNO2 B1321971 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole CAS No. 475481-99-3](/img/structure/B1321971.png)
4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole
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Overview
Description
The compound "4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole" is a heterocyclic molecule that contains an oxazole ring, a structure characterized by a five-membered ring containing both oxygen and nitrogen atoms. The presence of a chloromethyl group and a methoxyphenyl group suggests potential reactivity and the possibility for further chemical modifications .
Synthesis Analysis
The synthesis of related oxazole compounds often involves the reaction of α-diazoacetophenones with chloroacetonitrile, catalyzed by BF3, to yield chloromethyl oxazoles . Additionally, the synthesis of triazole derivatives, which share some structural similarities with oxazoles, can be achieved through the reaction of hydrazides with various reagents, as seen in the synthesis of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole . These methods highlight the potential synthetic routes that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be determined using various spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . For instance, the structure of a related compound, 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, was elucidated using X-ray diffraction and optimized using density functional theory (DFT) . These techniques could be employed to analyze the molecular structure of "4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole".
Chemical Reactions Analysis
Oxazole compounds can undergo nucleophilic substitution reactions, as demonstrated by the reaction of 5-aryl-2-chloromethyloxazoles with amines to afford secondary, tertiary, and quaternary amines . Additionally, oxazoles can participate in cycloaddition reactions, such as the abnormal Diels-Alder reaction of 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene . These reactions indicate the potential chemical reactivity of the chloromethyl and methoxyphenyl groups in the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can be influenced by their substituents. For example, the introduction of a methoxy group can affect the molecule's electronic properties and reactivity . Theoretical calculations, such as DFT, can predict the nonlinear optical properties and molecular electrostatic potentials, providing insights into the compound's behavior in different chemical environments . The chloromethyl group also suggests potential reactivity, particularly in substitution reactions that could modify the compound's physical and chemical properties .
Scientific Research Applications
Synthesis and Reactivity
- Formation and Reaction of Oxazoles : The BF3-catalyzed reaction of substituted α-diazoacetophenones with chloroacetonitrile produces 5-aryl-2-chloromethyloxazoles in high yields. This includes the formation of 2-(chloromethyl)-5-methoxy-4-(p-nitrophenyl)oxazole, demonstrating the utility of this compound in organic synthesis (Ibata & Isogami, 1989).
- Synthesis of Extended Oxazoles : 2-(Halomethyl)-4,5-diphenyloxazoles, including the chloromethyl analogue, are used to prepare various oxazole derivatives. They are versatile scaffolds for synthetic elaboration, useful in the synthesis of Oxaprozin, a nonsteroidal anti-inflammatory drug (Patil & Luzzio, 2016).
Material Science and Chemistry
- Photophysical Studies : Oxazole derivatives, including those related to 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole, have been synthesized and studied for their photophysical properties. These studies are crucial for developing new materials with specific optical characteristics (Zhang et al., 2013).
- Corrosion Inhibition : Oxazole derivatives demonstrate significant corrosion inhibition properties. They are explored for protecting metals like mild steel in corrosive environments, making them valuable in industrial applications (Rahmani et al., 2018).
Biological and Pharmaceutical Applications
- Neurotrophic Factor Inducers : Some oxazole derivatives, closely related to 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole, have been shown to increase brain-derived neurotrophic factor (BDNF) production in human neuroblastoma cells. These findings are significant for developing treatments for neurological disorders (Maekawa et al., 2003).
Safety and Hazards
properties
IUPAC Name |
4-(chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-8-10(7-13)14-12(16-8)9-5-3-4-6-11(9)15-2/h3-6H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMLKPSOYQWNEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2OC)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole |
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